![molecular formula C18H17ClFN3O3 B2862901 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 478033-67-9](/img/structure/B2862901.png)
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide” is a chemical substance with the CAS Number: 478033-73-7 . It has a molecular weight of 373.84 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H20ClN3O3/c1-13-3-5-14 (6-4-13)12-21-17 (24)11-18-23 (19 (25)22 (2)26-18)16-9-7-15 (20)8-10-16/h3-10,18H,11-12H2,1-2H3, (H,21,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.84 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.科学的研究の応用
Antibacterial Activity
The compound has shown potential in antibacterial applications. It was synthesized and evaluated for its activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli, exhibiting moderate to good activity (Desai et al., 2008). Another study synthesized derivatives with anti-inflammatory activity, further indicating its potential in medical applications (Sunder & Maleraju, 2013).
α-Glucosidase Inhibitory Potential
A novel synthetic route for derivatives of this compound led to the creation of promising inhibitors of α-glucosidase. This highlights its potential in treating diseases like diabetes (Iftikhar et al., 2019).
Antimicrobial Applications
This compound and its derivatives have shown antimicrobial properties. A study synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity, with promising results (Mistry et al., 2009).
Polymorphism in Pharmaceutical Compounds
The polymorphism of linezolid, a related oxazolidinone antibiotic, was studied, indicating the significance of polymorphism in the stability and efficacy of pharmaceutical compounds (Maccaroni et al., 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound has also been studied for its interactions with biological systems and potential in photovoltaic applications. Spectroscopic and quantum mechanical studies, as well as molecular docking, were performed to understand its interactions with biological molecules and its efficiency in solar cells (Mary et al., 2020).
Antimicrobial Agents
Other studies have focused on synthesizing derivatives of this compound as antimicrobial agents, highlighting its broad applicability in combating various bacterial and fungal strains (Parikh & Joshi, 2014).
Safety and Hazards
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unclear. Its effects would depend on its specific targets and the pathways they are involved in .
特性
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-22-18(25)23(15-8-4-13(19)5-9-15)17(26-22)10-16(24)21-11-12-2-6-14(20)7-3-12/h2-9,17H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLYANYOMETNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862818.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

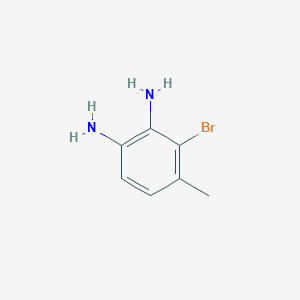

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2862828.png)
![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)
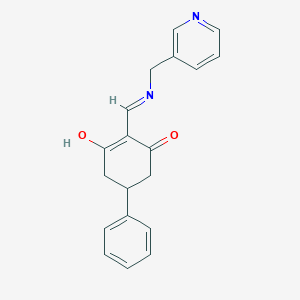
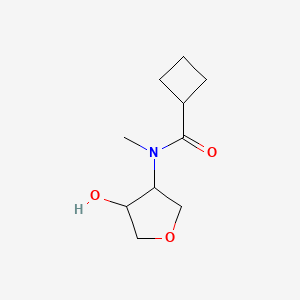
![N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2862835.png)
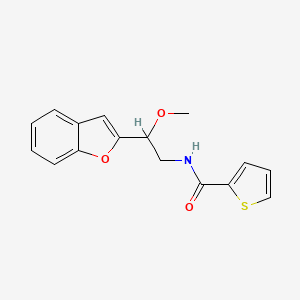
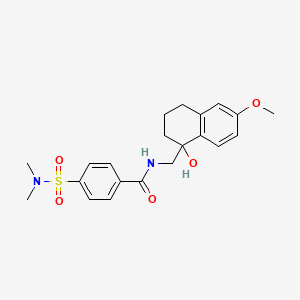
![2-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B2862840.png)
